molecular formula C12H18N4O2 B6206602 tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate CAS No. 2751621-14-2

tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate

Cat. No.: B6206602
CAS No.: 2751621-14-2
M. Wt: 250.3
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Description

tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate: is a complex organic compound with a unique structure that combines a tert-butyl group, an amino group, and a cyclopenta[d]pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopenta[d]pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted pyrimidines and cyclopentadiene derivatives.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or amines.

    Attachment of the tert-butyl carbamate group: This step often involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group and other functional groups in the compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using ammonia or amines, electrophilic substitution using halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives such as nitro or hydroxylated compounds.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to specific receptors or enzymes: Modulating their activity and influencing cellular processes.

    Interfering with nucleic acid synthesis: Affecting DNA or RNA replication and transcription.

    Inducing oxidative stress: Generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate can be compared with other similar compounds, such as:

    tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}carbamate: Differing in the position of the amino group on the pyrimidine ring.

    tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-6-yl}carbamate: Differing in the position of the amino group on the pyrimidine ring.

    tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-7-yl}carbamate: Differing in the position of the amino group on the pyrimidine ring.

The uniqueness of this compound lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

2751621-14-2

Molecular Formula

C12H18N4O2

Molecular Weight

250.3

Purity

95

Origin of Product

United States

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